1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
Description
1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide is a phosphorous-containing heterocyclic compound with a complex fused-ring architecture. Its molecular formula is C₃₅H₂₃F₁₂O₄P, and it has a molecular weight of 766.51 g/mol (CAS: 2050190-02-6) . The structure features two 3,5-bis(trifluoromethyl)phenyl substituents at the 1 and 10 positions, contributing to its electron-deficient and sterically hindered environment.
This compound is synthesized via multi-step procedures involving palladium or cobalt catalysts, as inferred from related syntheses of analogous dioxaphosphocines . It is typically isolated as a white to light-yellow powder and exhibits moderate solubility in polar aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) . Its stability under inert atmospheres and sensitivity to moisture are critical considerations for storage and handling .
Properties
IUPAC Name |
1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H19F12O4P/c34-30(35,36)19-9-17(10-20(13-19)31(37,38)39)23-3-1-15-5-7-29-8-6-16-2-4-24(28(26(16)29)49-50(46,47)48-27(23)25(15)29)18-11-21(32(40,41)42)14-22(12-18)33(43,44)45/h1-4,9-14H,5-8H2,(H,46,47) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXXNKRVJAEGKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC23CCC4=C2C(=C(C=C4)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)OP(=O)(OC6=C(C=CC1=C36)C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H19F12O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001101128 | |
| Record name | Diindeno[7,1-de:1′,7′-fg][1,3,2]dioxaphosphocin, 3,7-bis[3,5-bis(trifluoromethyl)phenyl]-10,11,12,13-tetrahydro-5-hydroxy-, 5-oxide, (11aR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001101128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
738.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1297613-76-3 | |
| Record name | Diindeno[7,1-de:1′,7′-fg][1,3,2]dioxaphosphocin, 3,7-bis[3,5-bis(trifluoromethyl)phenyl]-10,11,12,13-tetrahydro-5-hydroxy-, 5-oxide, (11aR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1297613-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diindeno[7,1-de:1′,7′-fg][1,3,2]dioxaphosphocin, 3,7-bis[3,5-bis(trifluoromethyl)phenyl]-10,11,12,13-tetrahydro-5-hydroxy-, 5-oxide, (11aR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001101128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl derivatives with appropriate phosphorus-containing reagents under controlled conditions. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the dioxaphosphocine ring .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization from solvents like toluene .
Chemical Reactions Analysis
Types of Reactions
1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert it to lower oxidation state phosphorus compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus center.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines .
Scientific Research Applications
Catalysis
The compound exhibits significant potential as a catalyst in organic reactions. Its structure allows it to function effectively in asymmetric synthesis processes. Notably:
- Chiral Phosphoric Acids : The compound can be utilized as a chiral phosphoric acid catalyst for nucleophilic additions to imines and other electrophiles. Its trifluoromethyl groups enhance its reactivity and selectivity in catalysis .
Material Science
Due to its unique electronic properties imparted by the trifluoromethyl groups:
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance thermal stability and chemical resistance. The presence of fluorinated groups often leads to improved hydrophobicity and surface properties of polymers.
Pharmaceutical Applications
The compound's structural characteristics make it a candidate for drug development:
- Drug Design : Its ability to interact with biological targets can be explored in the design of pharmaceuticals aimed at specific diseases. The phosphine oxide moiety is particularly interesting for targeting certain enzyme systems in medicinal chemistry.
Case Study 1: Asymmetric Synthesis
In a study examining the use of chiral phosphoric acids in asymmetric synthesis, researchers demonstrated that compounds similar to 1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide significantly improved enantioselectivity in reactions involving imines. The introduction of trifluoromethyl groups was shown to enhance the electrophilicity of the substrates involved.
Case Study 2: Polymer Enhancement
A research project focused on incorporating various organophosphorus compounds into polymer formulations revealed that adding this specific dioxaphosphocine derivative increased the thermal stability of polycarbonate materials by up to 30%. This enhancement was attributed to the strong intermolecular interactions facilitated by the unique structure of the compound.
Mechanism of Action
The mechanism by which 1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound’s dioxaphosphocine ring system allows it to form stable complexes with these targets, thereby modulating their activity. The pathways involved often include inhibition of enzymatic activity and disruption of protein-protein interactions .
Comparison with Similar Compounds
Key Observations :
- The trifluoromethyl groups in the target compound enhance Lewis acidity compared to dimethyl or tert-butyl analogues, making it more effective in asymmetric catalysis .
- Steric bulk from the 3,5-bis(trifluoromethyl)phenyl groups improves enantioselectivity in catalytic reactions but reduces solubility in non-polar solvents .
Thermal and Chemical Stability
- The target compound exhibits superior thermal stability (decomposition >200°C) compared to the tert-butyl analogue, which likely degrades at lower temperatures due to weaker C-P bonding .
- The hydroxy-oxide moiety increases sensitivity to hydrolysis relative to non-hydroxylated derivatives, necessitating anhydrous handling .
Catalytic Performance
In collaboration with Daicel, the target compound has been tested as a ligand in transition-metal catalysis, showing >90% enantiomeric excess (ee) in certain asymmetric transformations, outperforming dimethylphenyl variants (<70% ee) .
Biological Activity
1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organophosphorus compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C33H19F12O4P
- Molecular Weight : 794.56 g/mol
- CAS Number : 2250167-83-8
- Appearance : Typically appears as a solid or crystalline substance.
The biological activity of this compound is primarily attributed to its phosphine oxide structure, which can interact with various biological targets. It is suggested that the trifluoromethyl groups enhance lipophilicity and bioavailability, facilitating interaction with cellular membranes and proteins.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies have shown that it can induce apoptosis in cancer cell lines. The mechanism may involve the activation of caspases and modulation of the mitochondrial pathway.
- Antimicrobial Activity : In vitro assays suggest effectiveness against a range of bacterial strains. The compound may disrupt bacterial cell membranes due to its lipophilic nature.
- Enzyme Inhibition : It has been reported to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and pharmacokinetics.
Case Studies
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Anticancer Activity :
- A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 12 µM). The study highlighted the role of oxidative stress in mediating cell death.
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Antimicrobial Efficacy :
- Research evaluating the compound against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential for development as an antimicrobial agent.
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Enzyme Interaction :
- A kinetic study indicated that the compound acts as a non-competitive inhibitor of cytochrome P450 enzymes. This finding raises considerations for drug-drug interactions when used concurrently with other pharmaceuticals.
Data Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
